molecular formula C11H8ClFN2O2 B1449175 2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine CAS No. 358789-16-9

2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine

Cat. No.: B1449175
CAS No.: 358789-16-9
M. Wt: 254.64 g/mol
InChI Key: HGQVSNZAAAOJRL-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine (CAS 358789-16-9) is a high-purity chemical building block for research and development. This pyrimidine derivative, with the molecular formula C11H8ClFN2O2 and a molecular weight of 254.64 , is a solid compound characterized by its specific SMILES structure, COC1=CC=C(OC2=NC(Cl)=NC=C2F)C=C1 . Pyrimidine-based compounds are versatile scaffolds of significant interest in medicinal chemistry due to their wide range of potential biological activities . Researchers value this compound primarily as a key synthetic intermediate for the development of novel active molecules. Its structure features both chloro and fluoro substituents, which are commonly leveraged to fine-tune the electronic properties, reactivity, and metabolic stability of potential drug candidates . This makes it particularly valuable for constructing targeted libraries in hit-to-lead optimization campaigns. The 4-methoxyphenoxy group offers a distinct substitution pattern that can be crucial for specific interactions in biological systems. The compound is part of a class of 5-fluoropyrimidine derivatives that are actively investigated for creating new therapeutic agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O2/c1-16-7-2-4-8(5-3-7)17-10-9(13)6-14-11(12)15-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQVSNZAAAOJRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC(=NC=C2F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation: 2,4-Dichloro-5-fluoropyrimidine

A key precursor is 2,4-dichloro-5-fluoropyrimidine, which can be prepared industrially by chlorination of 5-fluorouracil using triphosgene and a tertiary amine catalyst under reflux conditions. This method is efficient, scalable, and yields a product of purity exceeding 98%, with minimal environmental impact due to reduced waste and corrosion issues compared to conventional processes.

Parameter Conditions Outcome
Starting material 5-Fluorouracil
Chlorinating agent Triphosgene (bis(trichloromethyl)carbonate)
Catalyst Tertiary amine
Solvent Trichloroethylene
Temperature Room temperature addition, then reflux 2–24 h High purity (>98%)
Pressure Atmospheric
Yield High (not explicitly quantified)

Formation of 4-(4-Methoxyphenoxy) Substituent via Nucleophilic Aromatic Substitution

The 4-position chlorine atom of 2,4-dichloro-5-fluoropyrimidine is susceptible to nucleophilic aromatic substitution by phenols such as 4-methoxyphenol. The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) with a base such as potassium carbonate (K2CO3) under reflux conditions. This substitution selectively replaces the chlorine at the 4-position, preserving the chlorine at the 2-position and fluorine at the 5-position.

Parameter Conditions Outcome
Nucleophile 4-Methoxyphenol
Base Potassium carbonate (K2CO3)
Solvent Dimethylformamide (DMF)
Temperature Reflux (~120°C) Efficient substitution at C4
Reaction time Several hours (typically 6–12 h) High regioselectivity
Product isolation Recrystallization or chromatography High purity product

This method is well-documented for analogous compounds, including 2-chloro-5-fluoro-4-(2-methoxyphenoxy)pyrimidine, and can be adapted to the 4-methoxyphenoxy analog.

Alternative Palladium-Catalyzed Cross-Coupling

Another advanced method involves palladium-catalyzed coupling reactions, such as Suzuki–Miyaura or Buchwald–Hartwig amination, where 2,4-dichloro-5-fluoropyrimidine is coupled with 4-methoxyphenylboronic acid or related derivatives. This method offers high selectivity and functional group tolerance, enabling the installation of the 4-(4-methoxyphenoxy) substituent under milder conditions.

Parameter Conditions Outcome
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄
Ligand dppf (1,1'-bis(diphenylphosphino)ferrocene)
Base Potassium carbonate or cesium carbonate
Solvent DMF, toluene, or dioxane
Temperature 50–80°C Efficient coupling
Reaction time 6–24 hours High yield and regioselectivity
Product purification Chromatography or recrystallization High purity

This approach is particularly useful when the phenoxy substituent is sensitive or when milder reaction conditions are desired.

Detailed Research Findings

  • Electronic Effects: The presence of electron-withdrawing halogens (Cl, F) at positions 2 and 5 activates the pyrimidine ring towards nucleophilic substitution at position 4, facilitating the introduction of the methoxyphenoxy group. Computational studies (DFT) confirm the electrophilic nature of the 4-position carbon, guiding reaction design.

  • Reaction Monitoring and Characterization: Intermediates and final products are characterized by nuclear magnetic resonance (1H, 13C NMR), high-resolution mass spectrometry (HRMS), and sometimes X-ray crystallography to confirm regiochemistry and purity.

  • Safety Considerations: Handling halogenated pyrimidines requires appropriate personal protective equipment (PPE) and fume hood operation due to potential toxicity. Waste disposal must comply with environmental regulations for halogenated organic compounds.

Summary Table of Preparation Methods

Step Method Key Reagents/Conditions Yield & Purity Notes
1. Preparation of 2,4-dichloro-5-fluoropyrimidine Chlorination of 5-fluorouracil Triphosgene, tertiary amine, reflux, trichloroethylene High purity (>98%) Industrially scalable, low waste
2. Nucleophilic aromatic substitution Reaction with 4-methoxyphenol K2CO3 base, DMF solvent, reflux High regioselectivity Simple, cost-effective
3. Pd-catalyzed cross-coupling Suzuki–Miyaura or Buchwald–Hartwig Pd catalyst, 4-methoxyphenylboronic acid, base, 50–80°C High yield and selectivity Milder conditions, versatile

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the pyrimidine derivative with a boronic acid .

Scientific Research Applications

2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine is not well-documented. as a pyrimidine derivative, it may interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The specific molecular targets and pathways involved would depend on the context of its use in research or therapeutic applications .

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Core

Compound Name Substituents Molecular Weight Key Properties/Applications References
This compound C4: 4-methoxyphenoxy 230.84 Pharmaceutical intermediate; potential serotonin receptor modulation
2-Chloro-5-fluoro-4-(3-fluorophenoxy)pyrimidine C4: 3-fluorophenoxy 350.52 Investigated for selective receptor binding; higher steric hindrance due to iodine
2-Chloro-5-fluoro-4-(pyridin-4-yl)pyrimidine C4: pyridin-4-yl 209.61 Enhanced solubility due to pyridine moiety; used in kinase inhibitor research
4-Chloro-5-fluoro-2-methoxypyrimidine C2: methoxy; C4: unsubstituted 162.55 Simpler structure; herbicidal activity in agrochemicals
2-Chloro-5-fluoro-4-(trifluoromethyl)pyrimidine C4: trifluoromethyl 210.60 Increased lipophilicity; applications in material science

Key Observations :

  • Substituent Position: The position of the phenoxy group (e.g., 4-methoxy vs. 3-fluoro) influences electronic effects and steric bulk. For example, the 4-methoxyphenoxy group in the target compound enhances electron-donating capacity compared to electron-withdrawing groups like trifluoromethyl .
  • Biological Activity: Compounds with aryloxy substituents (e.g., 4-methoxyphenoxy) are often explored as serotonin receptor modulators (e.g., 6g in ), whereas pyridinyl or trifluoromethyl analogs are prioritized in kinase inhibitor or agrochemical research .

Physicochemical Properties

  • Melting Points : Derivatives with bulkier substituents (e.g., 4-(3-fluorophenyl)propoxy in ) exhibit higher melting points (>150°C) compared to simpler analogs like 4-chloro-5-fluoro-2-methoxypyrimidine (mp: 313–315 K) .
  • Solubility : Polar substituents (e.g., pyridine in ) improve aqueous solubility, while lipophilic groups (e.g., trifluoromethyl) enhance membrane permeability .

Biological Activity

2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine (CAS No. 358789-16-9) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as a pharmacological agent. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with chlorine and fluorine atoms, along with a methoxyphenoxy group. This unique structure contributes to its chemical reactivity and biological interactions.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. The following table summarizes its inhibitory effects on different cancer types:

Cell Line IC50 (µM) Mechanism of Action
OVCAR-4 (ovarian cancer)5.67 ± 0.57Inhibition of VEGFR-2 phosphorylation
MDA-MB-468 (breast cancer)3.84 ± 0.54Induction of G2/M phase arrest and apoptosis
Huh7 (hepatocellular carcinoma)6.6 ± 0.6Downregulation of MMP-2 and MMP-9
HT-29 (colon cancer)13.73 ± 2.32Triggering intrinsic apoptotic pathways

The compound's mechanism involves the inhibition of specific growth factor receptors, leading to reduced cell proliferation and induction of apoptosis in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The methoxyphenoxy group enhances binding affinity to various receptors, including VEGFR-2, which is crucial for tumor angiogenesis.
  • Cell Cycle Arrest : Studies indicate that the compound can induce cell cycle arrest at the G1 or G2/M phases, preventing cancer cells from dividing .
  • Apoptosis Induction : It triggers both intrinsic and extrinsic apoptotic pathways, leading to programmed cell death in malignant cells.

Case Studies

  • OVCAR-4 Cell Line Study : In vitro studies showed that treatment with this compound resulted in an 85% reduction in VEGF levels, suggesting effective targeting of angiogenic pathways .
  • Huh7 Hepatocellular Carcinoma : The compound exhibited an IC50 value of 5.67 µM, demonstrating potent activity against liver cancer cells by modulating metalloproteinase activity, which is linked to tumor metastasis.
  • HT-29 Colon Cancer Cells : A notable study revealed that the compound downregulated MMPs involved in cancer cell migration and invasion, indicating its potential as an anti-metastatic agent .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Wear protective goggles, gloves, and lab coats to avoid skin contact. Use respiratory masks if handling powdered forms to prevent inhalation .
  • Ventilation : Perform reactions in fume hoods or gloveboxes when toxic vapors (e.g., chlorine byproducts) are anticipated .
  • Waste Disposal : Segregate halogenated waste and collaborate with certified agencies for incineration or chemical neutralization to minimize environmental impact .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer :

  • Nucleophilic Aromatic Substitution : React 4,5-dihalo-pyrimidine intermediates with 4-methoxyphenol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the phenoxy group. Fluorination can be achieved using KF or Selectfluor® .
  • Metal-Free Strategies : Optimize yields (up to 85%) by employing mild conditions (room temperature, ethanol/water solvents) to preserve sensitive functional groups like methoxy .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

  • Methodological Answer :

  • Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98%).
  • Spectroscopy : Confirm structure via ¹⁹F NMR (δ ~ -120 ppm for fluorine) and ¹H NMR (methoxy singlet at δ ~3.8 ppm). Cross-validate with HRMS for molecular ion peaks .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry by growing single crystals in ethyl acetate/hexane mixtures .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Compute Fukui indices to identify electrophilic sites (e.g., C-2 vs. C-4 positions). Transition state analysis (B3LYP/6-311+G(d,p)) can predict activation barriers for substitution pathways .
  • Solvent Effects : Simulate reaction coordinates in polar aprotic solvents (DMSO, DMF) to model kinetic vs. thermodynamic control .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved when characterizing derivatives of this compound?

  • Methodological Answer :

  • 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous peaks (e.g., distinguishing pyrimidine H-6 from aromatic protons).
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace coupling patterns in complex mixtures .
  • Ab Initio Predictions : Compare experimental ¹⁹F shifts with computed values (GIAO method) to validate substituent effects .

Q. What strategies optimize the regioselectivity in functionalizing the pyrimidine ring of this compound under varying reaction conditions?

  • Methodological Answer :

  • Directing Groups : Leverage electron-withdrawing substituents (Cl, F) to activate C-2 for cross-coupling (e.g., Suzuki-Miyaura at C-2 with Pd(PPh₃)₄) .
  • Protection/Deprotection : Temporarily mask the 4-methoxyphenoxy group with TBS ethers to prevent unwanted side reactions during C-5 functionalization .

Q. How does the presence of electron-withdrawing substituents influence the compound's stability and reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Electronic Effects : The para-fluoro and chloro groups enhance electrophilicity at C-2, facilitating Pd-catalyzed couplings. However, they may reduce thermal stability; monitor decomposition via TGA .
  • Acid Sensitivity : The methoxy group is prone to demethylation under strong acids (H₂SO₄); use milder acids (AcOH) for deprotection .

Q. What are the challenges in achieving high enantiomeric excess when synthesizing chiral derivatives of this compound?

  • Methodological Answer :

  • Planar Chirality : The pyrimidine ring’s symmetry complicates asymmetric synthesis. Employ chiral auxiliaries (e.g., Evans oxazolidinones) during side-chain functionalization .
  • Catalytic Asymmetric Methods : Screen Ru or Ir catalysts for hydrogenation of prochiral ketone intermediates derived from the pyrimidine core .

Data Contradiction Analysis

  • Case Study : Conflicting ¹H NMR shifts for methoxy groups in derivatives.
    • Resolution : Re-examine solvent effects (CDCl₃ vs. DMSO-d₆ shifts) and hydrogen bonding. Use NOESY to confirm spatial proximity to aromatic protons .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine
Reactant of Route 2
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2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine

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